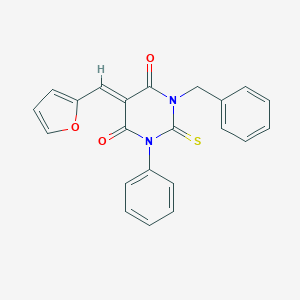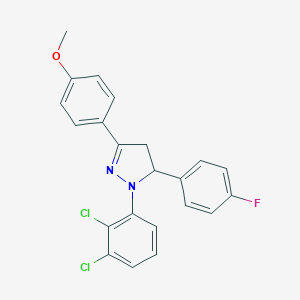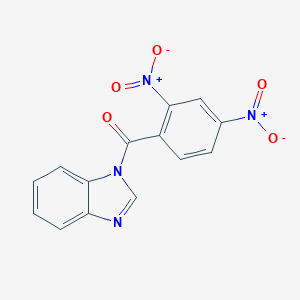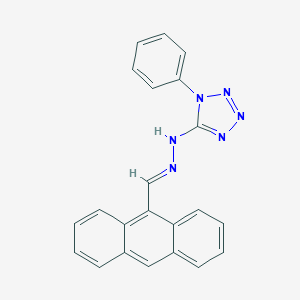![molecular formula C28H35N3OS B391634 N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide CAS No. 330852-25-0](/img/structure/B391634.png)
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide is a complex organic compound characterized by the presence of adamantyl groups, a cyano group, and a pyridinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors
Adamantyl Intermediate Synthesis: The synthesis begins with the preparation of 1-adamantylamine, which can be obtained through the reaction of adamantane with nitric acid, followed by reduction with hydrogen gas in the presence of a catalyst.
Formation of Pyridinyl Sulfanyl Intermediate: The next step involves the reaction of 1-adamantylamine with 2-chloropyridine-3-thiol in the presence of a base such as sodium hydride, leading to the formation of the pyridinyl sulfanyl intermediate.
Introduction of Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with the cyano group replaced by other functional groups.
Scientific Research Applications
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity. It may exhibit antiviral, antibacterial, or anticancer properties.
Materials Science: The compound’s adamantyl groups provide rigidity and stability, making it useful in the development of advanced materials with specific mechanical or thermal properties.
Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals, polymers, and other industrial products due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The adamantyl groups provide hydrophobic interactions, while the cyano and pyridinyl sulfanyl groups can participate in hydrogen bonding and coordination with metal ions.
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or other cellular processes through its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)acetamide: A simpler analog with only one adamantyl group and an acetamide moiety.
1-adamantylamine: A precursor with a single adamantyl group and an amine functional group.
2-chloropyridine-3-thiol: A precursor used in the synthesis of the pyridinyl sulfanyl intermediate.
Uniqueness
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide is unique due to the presence of multiple adamantyl groups, a cyano group, and a pyridinyl sulfanyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3OS/c29-15-23-1-2-24(27-9-17-3-18(10-27)5-19(4-17)11-27)30-26(23)33-16-25(32)31-28-12-20-6-21(13-28)8-22(7-20)14-28/h1-2,17-22H,3-14,16H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISIHCUWFVATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC56CC7CC(C5)CC(C7)C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[({4-nitrobenzoyl}oxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B391552.png)

![N-(4-bromophenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391556.png)

![4-Chlorobenzaldehyde [4-(3-bromoanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391559.png)
![6-Chloro-3-({2,4-dichloro-5-nitrobenzylidene}amino)-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391560.png)
![(5Z)-1-benzyl-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B391562.png)
![2-amino-6-{[(3-butoxyphenyl)imino]methyl}-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile](/img/structure/B391565.png)
![(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B391566.png)

![N-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-N-(4-methoxyphenyl)amine](/img/structure/B391570.png)
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B391572.png)

